

A Comparative Analysis of (Rac)-MGV354 and Novel Glaucoma Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the preclinical and clinical performance of **(Rac)-MGV354**, a soluble guanylate cyclase (sGC) activator, against a new wave of glaucoma drug candidates. The following analysis is based on publicly available experimental data and is intended to inform ongoing research and development in glaucoma therapeutics.

Executive Summary

(Rac)-MGV354 demonstrated promising intraocular pressure (IOP) reduction in preclinical animal models, outperforming a standard prostaglandin analog in some studies. However, it failed to translate this efficacy into human clinical trials, showing no significant difference from placebo in lowering IOP. In contrast, several new drug candidates, including nitric oxide (NO)-donating prostaglandins and Rho kinase (ROCK) inhibitors, have shown robust IOP-lowering effects in extensive clinical trial programs and have gained regulatory approval. This guide presents a detailed comparison of their mechanisms of action, experimental data, and clinical trial designs to provide a comprehensive overview for the scientific community.

Mechanism of Action Overview

The primary goal in the medical management of glaucoma is the reduction of intraocular pressure. This is primarily achieved by either decreasing the production of aqueous humor or increasing its outflow through the trabecular meshwork (conventional pathway) or the







uveoscleral pathway (unconventional pathway). The drug candidates discussed in this guide utilize novel mechanisms to enhance aqueous humor outflow.

(Rac)-MGV354 is a selective activator of soluble guanylate cyclase (sGC). Under conditions of oxidative stress, which are thought to be present in the glaucomatous trabecular meshwork, sGC can become oxidized and less responsive to nitric oxide (NO). (Rac)-MGV354 is designed to activate this oxidized form of sGC, leading to increased cyclic guanosine monophosphate (cGMP) levels, relaxation of the trabecular meshwork, and increased aqueous outflow.[1]

Latanoprostene bunod is a nitric oxide-donating prostaglandin F2 α analog. It has a dual mechanism of action. The latanoprost acid component increases uveoscleral outflow, while the butanediol mononitrate moiety releases nitric oxide, which relaxes the trabecular meshwork to increase conventional outflow.[2]

Netarsudil is a Rho kinase (ROCK) inhibitor. ROCK is an enzyme that plays a role in the contraction of the trabecular meshwork cells. By inhibiting ROCK, netarsudil leads to the relaxation of these cells, increasing conventional outflow. It is also believed to lower episcleral venous pressure.

NCX 470 is a nitric oxide-donating bimatoprost. Similar to latanoprostene bunod, it has a dual mechanism, with the bimatoprost component increasing uveoscleral outflow and the nitric oxide component enhancing conventional outflow through the trabecular meshwork.[3]

Omidenepag isopropyl is a selective prostaglandin EP2 receptor agonist. Activation of the EP2 receptor is thought to increase aqueous humor outflow through both the conventional and uveoscleral pathways.

Preclinical Efficacy



Compound	Animal Model	Key Findings	Comparator	Reference
(Rac)-MGV354	Pigmented Rabbits	Significant dose- dependent IOP reduction of 20% to 40% vs. vehicle, lasting up to 6 hours.	Vehicle	[1]
Cynomolgus Monkey (Glaucoma Model)	Significant dose-dependent IOP reduction of 20% to 40% vs. vehicle, lasting up to 24 hours. Sustained IOP lowering up to 7 days with oncedaily dosing, greater in magnitude than Travatan.	Vehicle, Travoprost	[1]	
NCX 470	Ocular Normotensive Beagle Dogs & Ocular Hypertensive Non-human Primates	More effective at lowering IOP than equimolar concentrations of bimatoprost.	Bimatoprost	[4][5]

Clinical Efficacy and Safety



Drug	Trial(s)	Key Efficacy Findings	Comparator	Key Adverse Events	Reference
(Rac)- MGV354	Phase I/II (NCT027437 80)	No statistically significant difference in IOP lowering compared to vehicle. Change from baseline in mean diurnal IOP was -0.6 mmHg for MGV354 and -1.1 mmHg for vehicle.	Vehicle	Conjunctival and ocular hyperemia.	
Latanoproste ne bunod (Vyzulta)	APOLLO, LUNAR	Non-inferior and, in some analyses, superior to timolol in IOP reduction. Mean IOP reductions of 7.5–9.1 mm Hg from baseline through 3 months.	Timolol 0.5%	Conjunctival hyperemia, eye irritation.	



Netarsudil (Rhopressa)	ROCKET-1, ROCKET-2, ROCKET-4	Non-inferior to timolol in patients with baseline IOP < 25 mmHg.	Timolol 0.5%	Conjunctival hyperemia.	[6][7][8]
NCX 470	Mont Blanc, Denali	Non-inferior to latanoprost. Mean IOP reductions were numerically greater than latanoprost at all time points and significantly greater at some. IOP- lowering effect from baseline for NCX 470 was 7.9 to 10.0 mmHg vs. 7.1 to 9.8 mmHg for latanoprost.	Latanoprost 0.005%	Conjunctival hyperemia.	[9][10][11][12]
Omidenepag isopropyl (Eybelis)	AYAME, PEONY	Non-inferior to latanoprost in reducing IOP. In the AYAME study, the difference in the change	Latanoprost 0.005%	Conjunctival hyperemia, corneal thickening.	[13][14][15] [16]



from baseline

in mean

diurnal IOP

for OMDI

versus

latanoprost

was 0.63

mmHg in

favor of

latanoprost.

Experimental Protocols (Rac)-MGV354 Preclinical Studies

- Animal Models: Pigmented rabbits and a laser-induced ocular hypertension model in cynomolgus monkeys were utilized.
- Dosing: A single topical ocular dose of (Rac)-MGV354 was administered. For sustained effect studies in monkeys, once-daily dosing was continued for 7 days.
- IOP Measurement: Intraocular pressure was measured at various time points post-dosing.
- Comparator: Vehicle and Travoprost (travoprost ophthalmic solution) were used as comparators.
- Outcome Measures: The primary outcome was the change in IOP from baseline compared to the control group.

(Rac)-MGV354 Phase I/II Clinical Trial (NCT02743780)

- Study Design: A three-part, double-masked, randomized, vehicle-controlled study.
- Part 1 & 2 (Safety and Tolerability): Evaluated the maximum tolerated dose (MTD) of oncedaily (Rac)-MGV354 in 32 healthy volunteers and 16 patients with ocular hypertension or glaucoma.



- Part 3 (Efficacy): A multi-site trial that assessed the IOP-lowering efficacy of the MTD administered nightly for one week in 50 patients with a minimum IOP of 24 mmHg at 8 AM.
- Primary Outcome: The main outcome measure was the mean diurnal IOP at day 8 compared to baseline.

Latanoprostene Bunod Pivotal Trials (APOLLO and LUNAR)

- Study Design: Three-month, multi-centre, double-masked, parallel-group, non-inferiority, active-controlled trials.[17][18][19]
- Patient Population: Patients with open-angle glaucoma or ocular hypertension.
- Randomization: Patients were randomized in a 2:1 ratio to receive either latanoprostene bunod 0.024% once daily in the evening or timolol maleate 0.5% twice daily.[17][18][19]
- Primary Efficacy Outcome: Mean IOP in the study eye at nine time points (8:00 AM, 12:00 PM, and 4:00 PM at week 2, week 6, and month 3).[17][20]

Netarsudil Pivotal Trials (ROCKET-1, ROCKET-2, and ROCKET-4)

- Study Design: Double-masked, randomized, non-inferiority clinical trials.[6][21]
- Patient Population: Patients with open-angle glaucoma or ocular hypertension.
- Randomization: After a washout period, patients were randomized to receive netarsudil 0.02% once daily or timolol 0.5% twice daily. ROCKET-2 also included a netarsudil twicedaily arm.[6][21]
- Primary Efficacy Outcome: The primary endpoint for ROCKET-4 was the mean IOP at 8:00
 AM, 10:00 AM, and 4:00 PM at week 2, week 6, and month 3 in patients with a baseline IOP
 <25 mm Hg.[7]

NCX 470 Phase 3 Trials (Mont Blanc and Denali)



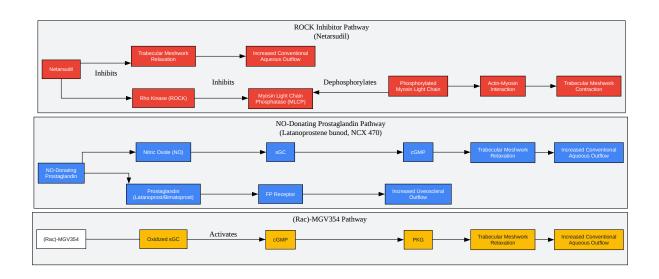
- Study Design: Randomized, multi-regional, double-masked, parallel-group trials.[9][10]
- Patient Population: Patients with open-angle glaucoma or ocular hypertension.
- Randomization: Patients were randomized to receive NCX 470 ophthalmic solution, 0.1% or latanoprost ophthalmic solution, 0.005%.[9][10]
- Primary Efficacy Evaluation: Based on the reduction from baseline in mean time-matched IOP at six timepoints (8 AM and 4 PM at week 2, week 6, and month 3).[9][10]

Omidenepag Isopropyl Phase 3 Trials (AYAME and PEONY)

- Study Design: Randomized, investigator-masked (AYAME) or observer-masked (PEONY),
 active-controlled, parallel-group, multicenter trials.[13][14][15][16]
- Patient Population: Patients with primary open-angle glaucoma or ocular hypertension.
- Randomization: Following a washout period, eligible subjects were randomized 1:1 to receive either omidenepag isopropyl 0.002% or latanoprost 0.005% once daily.[13][14][15]
 [16]
- Primary Endpoint: The change from baseline in mean diurnal IOP at week 4 (AYAME) or month 3 (PEONY).[13][14][15][16]

Signaling Pathways and Experimental Workflows

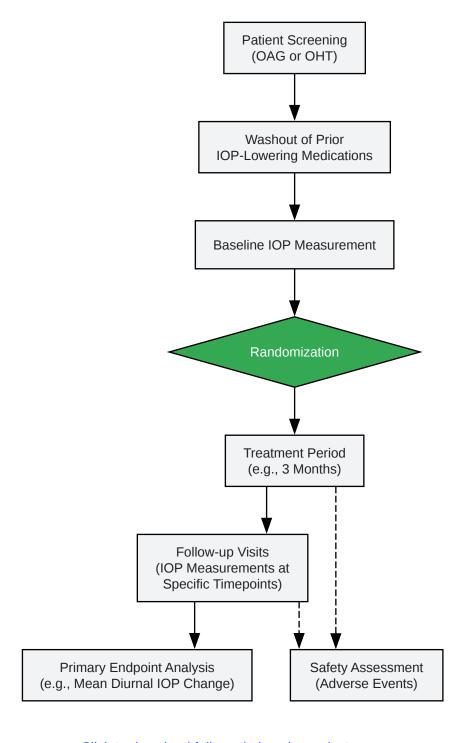




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Caption: Signaling pathways for **(Rac)-MGV354**, NO-Donating Prostaglandins, and ROCK Inhibitors.





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Caption: Generalized workflow for the pivotal clinical trials of new glaucoma drug candidates.

Conclusion

The development of **(Rac)-MGV354** highlights a common challenge in drug discovery: the translation of promising preclinical findings into clinical efficacy. While the sGC pathway



remains a valid target for IOP reduction, the clinical failure of **(Rac)-MGV354** underscores the complexities of ocular pharmacology and disease pathology in humans. In contrast, the success of nitric oxide-donating prostaglandins and Rho kinase inhibitors marks a significant advancement in the medical management of glaucoma. These agents, with their novel mechanisms of action and demonstrated efficacy in large-scale clinical trials, offer valuable new options for patients and a foundation for future research. This comparative guide serves as a resource for researchers to understand the landscape of emerging glaucoma therapies, informing the design of future studies and the development of the next generation of IOP-lowering drugs.

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- To cite this document: BenchChem. [A Comparative Analysis of (Rac)-MGV354 and Novel Glaucoma Drug Candidates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571932#benchmarking-rac-mgv354-against-new-glaucoma-drug-candidates]

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